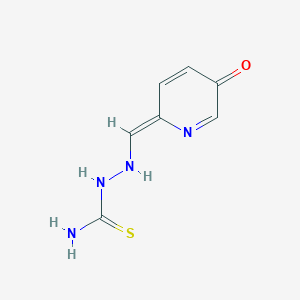
5-Hydroxypicolinaldehyde thiosemicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 5-Hydroxypicolinaldehyde thiosemicarbazone typically involves the reaction of 5-hydroxypicolinaldehyde with thiosemicarbazide. This reaction is a straightforward addition-elimination process, where the aldehyde group of 5-hydroxypicolinaldehyde reacts with the thiosemicarbazide to form the thiosemicarbazone derivative . The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete reaction .
Analyse Chemischer Reaktionen
5-Hydroxypicolinaldehyde thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into its corresponding hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the thione sulfur atom.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-Hydroxypicolinaldehyde thiosemicarbazone has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 5-Hydroxypicolinaldehyde thiosemicarbazone involves its ability to chelate metal ions, particularly iron. This chelation disrupts the function of iron-dependent enzymes, such as ribonucleotide reductase, which is crucial for DNA synthesis in rapidly dividing cells . Additionally, the compound can generate reactive oxygen species, leading to oxidative stress and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
5-Hydroxypicolinaldehyde thiosemicarbazone can be compared with other thiosemicarbazone derivatives, such as:
Triapine: Known for its potent anticancer activity through ribonucleotide reductase inhibition.
Di-2-pyridylketone thiosemicarbazone: Exhibits strong iron-chelating properties and anticancer activity.
2-Benzoylpyridine thiosemicarbazone: Another potent iron chelator with significant anticancer effects.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with metal ions and biological targets, making it a valuable compound for further research and development .
Eigenschaften
CAS-Nummer |
19494-89-4 |
|---|---|
Molekularformel |
C7H8N4OS |
Molekulargewicht |
196.23 g/mol |
IUPAC-Name |
[(5-hydroxypyridin-2-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C7H8N4OS/c8-7(13)11-10-3-5-1-2-6(12)4-9-5/h1-4,12H,(H3,8,11,13) |
InChI-Schlüssel |
LJHGXGDHNOZLFT-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC=C1O)C=NNC(=S)N |
Isomerische SMILES |
C1=C/C(=C/NNC(=S)N)/N=CC1=O |
Kanonische SMILES |
C1=CC(=NC=C1O)C=NNC(=S)N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
NSC107392; NSC-107392; NSC 107392; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















